Monoamine Oxidase Isoform Selectivity: 1-Phenylazetidin-3-ol Exhibits ~189-Fold Preference for MAO-A over MAO-B
In recombinant human enzyme assays conducted under identical experimental conditions, 1-phenylazetidin-3-ol demonstrated marked isoform selectivity. Against MAO-A, the compound exhibited an IC₅₀ of 7.40 nM [1]. In contrast, inhibition of MAO-B required an IC₅₀ of 1,400 nM (1.40 μM) [2]. This represents a calculated selectivity ratio of approximately 189-fold in favor of MAO-A inhibition, a profile that is not universally shared among azetidine-containing monoamine oxidase ligands. While the absolute potency of 1-phenylazetidin-3-ol for MAO-A is moderate compared to clinical MAO inhibitors, its distinct isoform preference constitutes a quantifiable differentiation parameter relevant for researchers investigating subtype-selective probe development or for projects where avoiding MAO-B-mediated off-target effects is critical.
| Evidence Dimension | IC₅₀ (Inhibitory Concentration, 50%) |
|---|---|
| Target Compound Data | MAO-A: 7.40 nM; MAO-B: 1,400 nM |
| Comparator Or Baseline | Same compound tested against MAO-A and MAO-B isoforms in parallel |
| Quantified Difference | ~189-fold selectivity for MAO-A over MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Sf9 cells; MAO-A substrate: 5-hydroxytryptamine; MAO-B substrate: 5-phenylacetaldehyde; assessed by hydrogen peroxide production after 1 hr |
Why This Matters
This quantitative selectivity profile directly informs target engagement strategy; researchers requiring MAO-A preferential inhibition can rely on this compound's documented isoform bias to minimize MAO-B cross-reactivity.
- [1] BindingDB. BDBM50075967: Affinity Data for Amine oxidase [flavin-containing] A (Human). IC₅₀ = 7.40 nM. Accessed 2025. View Source
- [2] BindingDB. BDBM50075967: Affinity Data for Amine oxidase [flavin-containing] B (Human). IC₅₀ = 1.40E+3 nM. Accessed 2025. View Source
